1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate
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Overview
Description
1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate is a complex organic compound that combines the structural features of tetrahydroquinoline and thiophene sulfonate. This compound is of interest due to its potential applications in medicinal chemistry and material science. The tetrahydroquinoline moiety is known for its biological activity, while the thiophene sulfonate group contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate typically involves the directed ortho-lithiation of lithium carbamates generated from tetrahydroquinolineThe reaction conditions often require the use of strong bases such as lithium diisopropylamide and solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiophene derivatives with altered functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its role in developing drugs targeting neurodegenerative diseases and cancer.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The thiophene sulfonate group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved can vary depending on the specific application, but often include modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the thiophene sulfonate group.
Thiophene-2-sulfonic acid: Contains the thiophene sulfonate group but lacks the tetrahydroquinoline moiety.
Uniqueness
1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate is unique due to the combination of the tetrahydroquinoline and thiophene sulfonate groups. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to its individual components .
Properties
Molecular Formula |
C13H13NO3S2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinolin-8-yl thiophene-2-sulfonate |
InChI |
InChI=1S/C13H13NO3S2/c15-19(16,12-7-3-9-18-12)17-11-6-1-4-10-5-2-8-14-13(10)11/h1,3-4,6-7,9,14H,2,5,8H2 |
InChI Key |
KDLJIKSRGYYTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OS(=O)(=O)C3=CC=CS3)NC1 |
Origin of Product |
United States |
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